

An In-depth Technical Guide on 2-(2-Aminobut-3-enyl)malonic Acid

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Compound of Interest

Compound Name: 2-(2-Aminobut-3-enyl)malonic Acid

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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **2-(2-Aminobut-3-enyl)malonic acid**. This compound is primarily recognized as a process-related impurity of the antiepileptic drug Vigabatrin, designated as "Vigabatrin Impurity E" by the United States Pharmacopeia (USP). This document consolidates the available scientific literature to offer a detailed resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Vigabatrin and related compounds. The guide details the historical context of its identification, a complete experimental protocol for its synthesis, and its known physicochemical properties.

Introduction

2-(2-Aminobut-3-enyl)malonic acid (Chemical Formula: $C_7H_{11}NO_4$, Molecular Weight: 173.17 g/mol, CAS: 1378466-25-1) is a malonic acid derivative that has garnered attention in the pharmaceutical industry as a key impurity of Vigabatrin.^{[1][2][3][4]} Vigabatrin is an irreversible inhibitor of γ -aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.^{[5][6]} By increasing GABA levels in the central nervous system, Vigabatrin is effective in the treatment of epilepsy, particularly infantile spasms and refractory complex partial seizures.^{[5][6]} The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product. Therefore, the identification, synthesis, and characterization of impurities like **2-(2-**

Aminobut-3-enyl)malonic acid are crucial for ensuring the quality and regulatory compliance of Vigabatrin.

Discovery and History

The discovery of **2-(2-Aminobut-3-enyl)malonic acid** is intrinsically linked to the development and quality control of the antiepileptic drug Vigabatrin. It is not a compound that was discovered for its own therapeutic potential but was rather identified as a process-related impurity during the manufacturing and stability testing of Vigabatrin. The United States Pharmacopeia (USP) officially lists this compound as "Vigabatrin Impurity E".^{[1][2][3]}

The first comprehensive public description and synthesis of this impurity can be attributed to the work of Kishore Karumanchi and his team, who published a detailed study in 2019 on the synthesis and characterization of potential impurities of Vigabatrin.^{[1][2][3]} Their work provided a method for the scientific community to synthesize this impurity, enabling its use as a reference standard for analytical method development and validation in the quality control of Vigabatrin. The history of this compound is, therefore, a recent development in the broader history of pharmaceutical analysis and quality assurance.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(2-Aminobut-3-enyl)malonic acid** is presented in the table below.

Property	Value	Reference
Chemical Name	2-(2-Aminobut-3-enyl)malonic acid	[1][2][3]
Synonyms	Vigabatrin Impurity E, Vigabatrin USP impurity-E	[1][2][3]
CAS Number	1378466-25-1	
Molecular Formula	C ₇ H ₁₁ NO ₄	
Molecular Weight	173.17 g/mol	
Appearance	Not explicitly stated in the literature, but likely a solid.	
Solubility	Soluble in water.	[1]

Synthesis of 2-(2-Aminobut-3-enyl)malonic Acid

The synthesis of **2-(2-Aminobut-3-enyl)malonic acid** has been described by Karumanchi et al. (2019). The process involves the hydrolysis of 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1]

Experimental Protocol

Reaction: Hydrolysis of 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1]

Reagents and Materials:

- 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Potassium hydroxide (KOH)
- Water
- Methanol
- Hydrochloric acid (HCl)

- Ethyl acetate

Procedure:

- A solution of potassium hydroxide in a mixture of water and methanol is prepared.
- 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is added to the basic solution.
- The reaction mixture is stirred at a controlled temperature. The original publication does not specify the exact temperature and reaction time, which would need to be optimized.
- Upon completion of the reaction, the pH of the mixture is adjusted using hydrochloric acid to precipitate the product.
- The precipitated product is isolated by filtration.
- Purification is carried out by recrystallization from a suitable solvent system, such as a mixture of water and methanol.

Challenges in Synthesis:

The isolation of **2-(2-Aminobut-3-enyl)malonic acid** can be challenging due to its high solubility in water and the presence of a significant amount of inorganic salts generated during the reaction.^[1] The yield of the precipitated product may be low.^[1]

Characterization Data

The synthesized **2-(2-Aminobut-3-enyl)malonic acid** should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical Technique	Expected Results
^1H NMR	Peaks corresponding to the vinyl protons, the aminobut-enyl chain, and the malonic acid protons.
^{13}C NMR	Resonances for the carboxylic acid carbons, the vinyl carbons, and the aliphatic carbons of the aminobut-enyl chain.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (173.17 g/mol).
Infrared (IR) Spectroscopy	Characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and vinyl (C=C) functional groups.

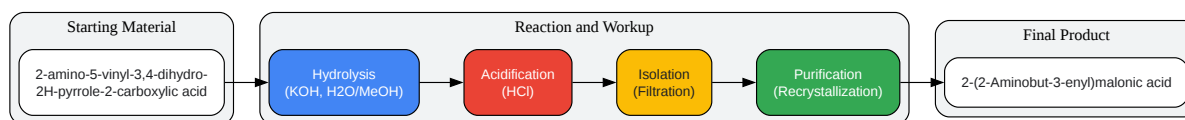
Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or the signaling pathways associated with **2-(2-Aminobut-3-enyl)malonic acid**. Its significance is primarily as a reference standard for the quality control of Vigabatrin. As an impurity, its biological effects have not been the subject of detailed investigation. It is plausible that, as a structural analog of a GABA-T inactivator, it could have some interaction with GABA-T or other related enzymes, but this remains speculative and unconfirmed by experimental data.

Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-(2-Aminobut-3-enyl)malonic acid** as described in the literature.



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Caption: Logical workflow for the synthesis of **2-(2-Aminobut-3-enyl)malonic acid**.

Conclusion

2-(2-Aminobut-3-enyl)malonic acid is a significant compound in the context of pharmaceutical quality control, specifically as a known impurity of the antiepileptic drug Vigabatrin. While its own biological activity remains uncharacterized, the ability to synthesize and isolate this compound is essential for the development of robust analytical methods to ensure the purity and safety of Vigabatrin. This technical guide has summarized the current knowledge on its discovery, synthesis, and physicochemical properties, providing a valuable resource for professionals in the pharmaceutical sciences. Further research into the potential pharmacological or toxicological profile of this impurity could be a future area of investigation.

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